molecular formula C11H14ClN3O2 B15174320 (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine

(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine

Cat. No.: B15174320
M. Wt: 255.70 g/mol
InChI Key: SZDMFUWZPQKVAU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitroaniline and (S)-2-methylpiperazine.

    Nucleophilic Substitution: The 2-chloro-4-nitroaniline undergoes a nucleophilic substitution reaction with (S)-2-methylpiperazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like potassium carbonate.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and chloro groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like potassium carbonate.

    Oxidation: Strong oxidizing agents, although specific conditions depend on the desired transformation.

Major Products Formed

    Reduction: Formation of (S)-1-(2-Chloro-4-aminophenyl)-2-methylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-4-nitrophenyl)-2-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.

    (S)-1-(2-Chloro-4-nitrophenyl)-2-phenylpiperazine: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

(2S)-1-(2-chloro-4-nitrophenyl)-2-methylpiperazine

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-13-4-5-14(8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1

InChI Key

SZDMFUWZPQKVAU-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.